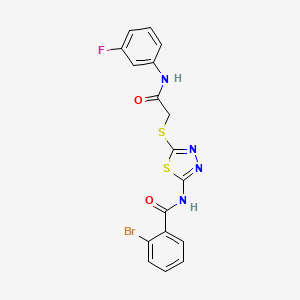

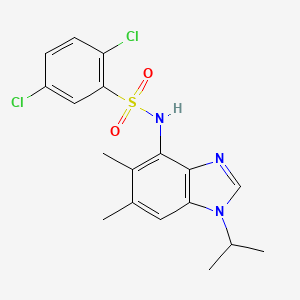

![molecular formula C9H10N2OS2 B2795424 3-丙基-2-硫代-2,3-二氢噻吩并[3,2-d]嘧啶-4(1H)-酮 CAS No. 187538-55-2](/img/structure/B2795424.png)

3-丙基-2-硫代-2,3-二氢噻吩并[3,2-d]嘧啶-4(1H)-酮

描述

“3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which includes “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one”, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . An alternative synthesis method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular formula of “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is C7H10N2OS, and its molecular weight is 170.24 g/mol .科学研究应用

抗肿瘤活性

3-丙基-2-硫代-2,3-二氢噻吩并[3,2-d]嘧啶-4(1H)-酮及其衍生物已显示出在抗肿瘤活性方面的潜力。例如,源自噻吩并[3,2-d]嘧啶的化合物对各种人类癌细胞系表现出有效的抗癌活性,包括乳腺腺癌、宫颈癌和结肠癌。这些活性与已知的抗癌药物阿霉素相当 (Hafez & El-Gazzar, 2017)。

抗菌特性

噻吩并[3,2-d]嘧啶-4(1H)-酮的某些衍生物已表现出抗菌特性。一项关于新型[1,2,4]三唑并[4,3-a]嘧啶和吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶酮的研究(它们是噻吩并[3,2-d]嘧啶-4(1H)-酮的衍生物)显示出温和的抗菌活性 (Gomha et al., 2018)。

药理特性

评估了源自噻吩并[3,2-d]嘧啶-4(1H)-酮的化合物的药理特性。研究了不同烷基取代基的影响,揭示了局部麻醉、抗心律失常、抗炎和镇痛活性的变化 (Ranise et al., 1997)。

抗惊厥活性

在一项探索抗惊厥活性的研究中,6-甲基-2-((2-氧代-2-芳基乙基)硫代)嘧啶-4(3H)-酮的衍生物显示出希望。研究表明,一些合成的化合物具有显着的抗惊厥作用,表明在治疗癫痫发作方面具有潜在应用 (Severina et al., 2019)。

抗炎活性

噻吩并[3,2-d]嘧啶-4(1H)-酮的衍生物也因其抗炎特性而受到研究。一些化合物表现出对水肿的显着抑制作用,其活性超过了已知的抗炎药塞来昔布。此外,与传统的抗炎药相比,这些化合物表现出较低的溃疡形成倾向 (Abdelgawad et al., 2018)。

未来方向

Future research could focus on further exploring the biological activities of “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” and its derivatives, given the diverse biological activities of thieno[3,2-d]pyrimidines . Additionally, the development of more efficient and green synthesis methods for these compounds could be another area of focus .

属性

IUPAC Name |

3-propyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h3,5H,2,4H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEZOMXQGGBHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

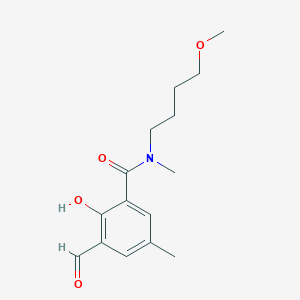

![N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2795357.png)

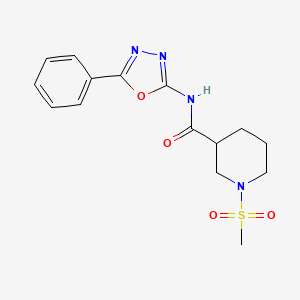

![3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2795358.png)

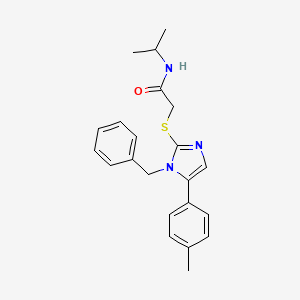

![(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide](/img/structure/B2795363.png)